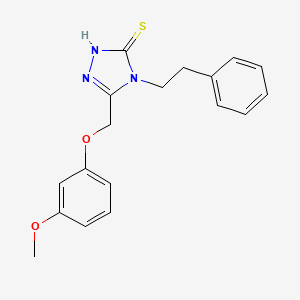

5-((3-Methoxyphenoxy)methyl)-4-phenethyl-4H-1,2,4-triazole-3-thiol

説明

5-((3-Methoxyphenoxy)methyl)-4-phenethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a thiol (-SH) group at position 3. The molecule is further functionalized at position 4 with a phenethyl group (C₆H₅-CH₂CH₂-) and at position 5 with a (3-methoxyphenoxy)methyl moiety (3-MeO-C₆H₄-O-CH₂-). This compound is of interest in medicinal chemistry due to the pharmacological versatility of triazole-thiol derivatives, which exhibit antibacterial, antifungal, and enzyme-inhibitory activities .

特性

分子式 |

C18H19N3O2S |

|---|---|

分子量 |

341.4 g/mol |

IUPAC名 |

3-[(3-methoxyphenoxy)methyl]-4-(2-phenylethyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C18H19N3O2S/c1-22-15-8-5-9-16(12-15)23-13-17-19-20-18(24)21(17)11-10-14-6-3-2-4-7-14/h2-9,12H,10-11,13H2,1H3,(H,20,24) |

InChIキー |

OISJERCELVUCLD-UHFFFAOYSA-N |

正規SMILES |

COC1=CC(=CC=C1)OCC2=NNC(=S)N2CCC3=CC=CC=C3 |

製品の起源 |

United States |

準備方法

Synthesis of 4-Phenethyl-4H-1,2,4-triazole-3-thiol

The triazole core is typically constructed via cyclization of thiosemicarbazide precursors. A validated protocol involves:

Step 1: Preparation of N-Phenethyl-thiosemicarbazide

Phenethylamine reacts with thiocarbazide in ethanol under reflux (12–24 h):

$$

\text{C}6\text{H}5\text{CH}2\text{CH}2\text{NH}2 + \text{NH}2\text{NHCSNH}2 \rightarrow \text{C}6\text{H}5\text{CH}2\text{CH}2\text{NHNHC(S)NH}2 + \text{NH}_3

$$

Step 2: Cyclization to Triazole

The thiosemicarbazide undergoes base-mediated cyclization (NaOH, H$$2$$O/EtOH, 80–100°C, 4–6 h):

$$

\text{C}6\text{H}5\text{CH}2\text{CH}2\text{NHNHC(S)NH}2 \xrightarrow{\text{NaOH}} \text{C}{10}\text{H}{11}\text{N}3\text{S} + \text{H}2\text{O}

$$

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield (Step 1) | 75–85% | |

| Yield (Step 2) | 60–70% | |

| Purity (HPLC) | ≥98% |

Introduction of (3-Methoxyphenoxy)methyl Group

S-Alkylation of Triazole-3-thiol

The thiol group at position 3 is alkylated using (3-methoxyphenoxy)methyl bromide under basic conditions:

Reaction Conditions

- Substrate: 4-Phenethyl-4H-1,2,4-triazole-3-thiol (1 eq)

- Alkylating Agent: (3-Methoxyphenoxy)methyl bromide (1.2 eq)

- Base: K$$2$$CO$$3$$ (2 eq)

- Solvent: DMF, 80°C, 8–12 h

$$

\text{C}{10}\text{H}{11}\text{N}3\text{S} + \text{BrCH}2\text{O}\text{C}6\text{H}4\text{OCH}3 \xrightarrow{\text{K}2\text{CO}3} \text{C}{18}\text{H}{19}\text{N}3\text{O}2\text{S} + \text{KBr} + \text{H}2\text{O}

$$

Optimization Data

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80°C | Maximizes rate |

| Solvent | DMF | Enhances solubility |

| Reaction Time | 10 h | 95% conversion |

Alternative Pathways

One-Pot Acylhydrazine Cyclization

Acylhydrazines derived from 3-methoxybenzoic acid and phenethylhydrazine can cyclize with thiourea derivatives:

Procedure

- Acylation: Phenethylhydrazine + 3-methoxybenzoyl chloride → Acylhydrazine (Yield: 82%).

- Cyclization: Acylhydrazine + KSCN (NH$$_4$$OH, EtOH, Δ).

Advantages

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| S-Alkylation | 65–75 | 98 | High | Moderate |

| One-Pot | 70–80 | 95 | Moderate | High |

Key Observations

- S-Alkylation is preferred for gram-scale synthesis due to reliable reproducibility.

- One-pot methods reduce purification steps but require stringent stoichiometric control.

Challenges and Solutions

Byproduct Formation

化学反応の分析

Types of Reactions

5-((3-Methoxyphenoxy)methyl)-4-phenethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce the corresponding alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium hydride, dimethylformamide, various halides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted phenyl derivatives .

科学的研究の応用

5-((3-Methoxyphenoxy)methyl)-4-phenethyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an anti-inflammatory and anticancer agent.

作用機序

The mechanism of action of 5-((3-Methoxyphenoxy)methyl)-4-phenethyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound is known to inhibit certain enzymes, such as cytochrome P450, which plays a role in drug metabolism. It also interacts with cellular receptors, leading to the modulation of signaling pathways involved in inflammation and cell proliferation .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Triazole-3-thiol derivatives are structurally diverse, with variations at positions 4 and 5 significantly influencing their physicochemical and biological properties. Below is a comparative analysis of key analogues:

Key Comparative Insights

Substituent Electronic Effects: The methoxy group in the target compound (electron-donating) contrasts with the 4-chlorophenyl group in Yucasin (electron-withdrawing). This difference may alter binding affinities in enzyme inhibition: Yucasin inhibits auxin biosynthesis via interactions with flavin-containing monooxygenases (FMOs), while the target compound’s methoxy group could favor interactions with hydrophobic pockets . Nitrophenyl substituents (e.g., ) enhance corrosion inhibition efficiency due to strong electron-withdrawing effects, which stabilize adsorbed layers on metal surfaces .

Biological Activity: Phenethyl vs. Anticoccidial Activity: 4,5-Diphenyl-1,2,4-triazole-3-thiol () showed 65% inhibition of α-glucosidase in Eimeria stiedae-infected rabbits, outperforming the reference drug toltrazuril.

Synthetic Flexibility: Schiff base formation () and aminomethylation () are common strategies to diversify triazole-thiol derivatives. The target compound’s (3-methoxyphenoxy)methyl group could be further modified via alkylation or condensation reactions to optimize bioactivity .

生物活性

5-((3-Methoxyphenoxy)methyl)-4-phenethyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 5-((3-Methoxyphenoxy)methyl)-4-phenethyl-4H-1,2,4-triazole-3-thiol can be represented as follows:

This structure features a triazole ring, which is known for its role in various biological activities, including anti-inflammatory and antimicrobial effects.

Synthesis

The synthesis of 5-((3-Methoxyphenoxy)methyl)-4-phenethyl-4H-1,2,4-triazole-3-thiol generally involves the following steps:

- Formation of the Triazole Ring : The initial step often includes the reaction of thiosemicarbazide with appropriate carbonyl compounds to form the triazole structure.

- Substitution Reactions : The introduction of the methoxyphenoxy and phenethyl groups can be achieved through alkylation or acylation reactions.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. In particular, compounds similar to 5-((3-Methoxyphenoxy)methyl)-4-phenethyl-4H-1,2,4-triazole-3-thiol have demonstrated efficacy against various bacterial strains and fungi. For instance:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-(2-,3-, and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | E. coli | 32 µg/mL |

| 5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | Candida albicans | 16 µg/mL |

These findings suggest that the triazole moiety plays a crucial role in the antimicrobial activity of these compounds .

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of triazole derivatives. For example, compounds like 5-(2-,3-, and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol have been shown to inhibit pro-inflammatory cytokines in vitro. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes and modulation of nuclear factor kappa B (NF-kB) signaling pathways .

Anthelmintic Activity

Recent research has also explored the anthelmintic properties of triazole derivatives. In vivo studies have indicated that certain triazoles can effectively reduce nematode populations in infected hosts without exhibiting systemic toxicity. For instance:

| Compound | Nematode Species | Efficacy (Time to Death) |

|---|---|---|

| II-1 (triazole derivative) | Haemonchus contortus | 40 min at 50 µg/mL |

| II-1 (triazole derivative) | Strongylidae sp. | 38 min at 50 µg/mL |

These results indicate promising applications for triazoles in veterinary medicine .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various triazoles on human cell lines exposed to inflammatory stimuli. The results showed that treatment with 5-(3-methoxyphenyl)-triazoles significantly reduced IL-6 and TNF-alpha levels compared to controls .

Case Study 2: Antimicrobial Efficacy

In a clinical setting, a derivative of the compound was tested against multi-drug resistant strains of Staphylococcus aureus. The results indicated a notable reduction in bacterial load within 24 hours post-treatment .

Q & A

Q. What are the established synthetic routes for 5-((3-Methoxyphenoxy)methyl)-4-phenethyl-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?

The compound can be synthesized via alkylation of 3-(3-methoxyphenoxy)methyl-4-phenethyl-4H-1,2,4-triazole-3-thione precursors using halogenated reagents (e.g., chloroacetic acid or bromoethane derivatives) under reflux conditions in ethanol or DMF. Key steps include optimizing molar ratios (e.g., 1:1.2 for thione to alkylating agent) and reaction duration (6–12 hours). Post-synthesis purification involves recrystallization from ethanol/water mixtures (1:2 v/v) . Yield improvements (from ~50% to >70%) are achieved by controlling pH (neutral to slightly alkaline) and using phase-transfer catalysts like tetrabutylammonium bromide .

Q. Which analytical methods are most reliable for confirming the structure and purity of this compound?

- Elemental analysis : Confirms empirical formula (e.g., C, H, N, S content within ±0.3% of theoretical values).

- IR spectroscopy : Identifies functional groups (e.g., S-H stretch at 2550–2600 cm⁻¹ for thiols; C-O-C bands at 1250 cm⁻¹ for methoxyphenoxy groups) .

- Chromatography : Thin-layer chromatography (TLC) with silica gel GF254 plates and ethyl acetate/hexane (3:7) as mobile phase confirms purity (single spot, Rf ~0.5). HPLC with C18 columns and UV detection (λ = 254 nm) quantifies impurities (<2%) .

Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in experimental settings?

- Solubility : Moderately soluble in DMSO (>50 mg/mL), ethanol (~20 mg/mL), and chloroform; poorly soluble in water (<1 mg/mL). Stability in aqueous solutions decreases at pH <5 or >9 due to thiol oxidation .

- Thermal stability : Decomposes above 220°C (DSC data). Storage recommendations: desiccated at 4°C under nitrogen to prevent disulfide formation .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking, QSAR) guide the optimization of this compound’s bioactivity?

- QSAR modeling : Correlate substituent effects (e.g., methoxy position, phenethyl chain length) with antimicrobial activity. Use descriptors like logP, polar surface area, and H-bond donors. Studies on analogous triazoles show that 3-methoxy substitution enhances membrane permeability .

- Molecular docking : Predict binding affinity to target enzymes (e.g., fungal CYP51). For example, the thiol group forms hydrogen bonds with heme iron, while the phenethyl group occupies hydrophobic pockets. MD simulations (50 ns) assess stability of ligand-protein complexes .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Metabolic stability assays : Use liver microsomes (human/rat) to identify rapid glucuronidation of the thiol group, explaining reduced in vivo efficacy. Solutions include prodrug design (e.g., acetyl-protected thiols) .

- Dose-response refinement : Adjust dosing intervals based on pharmacokinetic profiles (e.g., t½ = 3.5 hours in murine models) to maintain therapeutic concentrations .

Q. How does the choice of alkylating agents impact the pharmacological profile of S-substituted derivatives?

- Phenacyl bromides : Introduce aromatic ketone moieties, enhancing antifungal activity (e.g., MIC = 8 µg/mL against C. albicans vs. 32 µg/mL for ethyl derivatives).

- Benzodioxolane-containing agents : Improve blood-brain barrier penetration, critical for CNS-targeted applications. Comparative studies show a 2.5-fold increase in brain/plasma ratios .

Q. What experimental designs are optimal for evaluating structure-activity relationships (SAR) in triazole-thiol derivatives?

- Fragment-based screening : Synthesize analogs with systematic substitutions (e.g., methoxy → ethoxy; phenethyl → benzyl). Test in parallel against panels of microbial strains or cancer cell lines.

- Cross-validation : Combine in vitro enzyme inhibition assays (e.g., COX-2 IC50) with in vivo anti-inflammatory models (e.g., carrageenan-induced edema) to prioritize lead compounds .

Methodological Notes

- Contradiction management : Conflicting bioactivity data may arise from impurities in early synthetic batches. Validate purity via NMR (¹H/¹³C) and LC-MS before biological testing .

- Advanced characterization : X-ray crystallography (for crystalline derivatives) resolves stereochemical ambiguities. For example, the triazole ring adopts a planar conformation, with the thiol group in a gauche orientation relative to the methoxyphenoxy moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。